molecular formula C20H21N3O4S2 B3609716 N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide

Cat. No.: B3609716
M. Wt: 431.5 g/mol
InChI Key: BJFKRDRXGQMTDY-UHFFFAOYSA-N
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Description

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzothiazole ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The morpholine ring is then introduced via a sulfonylation reaction, where morpholine is reacted with a sulfonyl chloride derivative. Finally, the phenylpropanamide group is attached through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide
  • 4-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

Uniqueness

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-5,7-8,14H,6,9-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFKRDRXGQMTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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